

# An In-depth Technical Guide to Hexafluoroantimonic Acid (HSbF<sub>6</sub>)

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## Compound of Interest

Compound Name: Hexafluoroantimonic acid

Cat. No.: B1631361

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## Abstract

**Hexafluoroantimonic acid** (HSbF<sub>6</sub>) stands as the most potent superacid known, exhibiting an extraordinary ability to donate a proton, far surpassing conventional mineral acids. It is not a single, discrete compound but rather a complex equilibrium mixture of hydrogen fluoride (HF) and the powerful Lewis acid antimony pentafluoride (SbF<sub>5</sub>). This guide provides a comprehensive overview of its chemical composition, molecular structure, physicochemical properties, and established experimental protocols for its synthesis and characterization. Special emphasis is placed on its role as a catalyst and reagent in advanced organic synthesis, alongside critical safety and handling procedures required for its use in a laboratory setting.

## Chemical Composition and Formula

**Hexafluoroantimonic acid** is an inorganic superacid with the nominal chemical formula HSbF<sub>6</sub>.<sup>[1][2]</sup> However, this representation is a simplification. The substance is generated by mixing hydrogen fluoride (HF) and antimony pentafluoride (SbF<sub>5</sub>).<sup>[3][4][5]</sup> The reaction is exothermic and establishes a complex equilibrium.<sup>[6]</sup>

In the mixture, the potent Lewis acid SbF<sub>5</sub> sequesters fluoride ions (F<sup>-</sup>) from HF, forming the extremely stable and weakly coordinating hexafluoroantimonate anion (SbF<sub>6</sub><sup>-</sup>).<sup>[4][6]</sup> This sequestration enhances the proton-donating ability of the medium, leaving a poorly solvated proton. The speciation in the liquid is intricate, consisting of various ionic species, including the

fluoronium cation ( $\text{H}_2\text{F}^+$ ) and polyatomic anions such as the undecafluorodiantimonate anion ( $\text{Sb}_2\text{F}_{11}^-$ ).<sup>[7]</sup> Spectroscopic measurements confirm that the system is a mixture of HF-solvated protons,  $[(\text{HF})_n\text{H}]^+$ , and  $\text{SbF}_5$ -adducts of fluoride,  $[(\text{SbF}_5)_n\text{F}]^-$ .<sup>[7]</sup> The 1:1 mixture of HF and  $\text{SbF}_5$  is recognized as the strongest superacid system.<sup>[1]</sup>

## Physicochemical and Structural Data

The extreme reactivity of **hexafluoroantimonic acid** makes the determination of its properties challenging. The data presented below pertains to the 1:1 molar mixture unless otherwise specified.

**Table 1: Physicochemical Properties of Hexafluoroantimonic Acid**

Property	Value	Reference(s)
Molecular Formula	$\text{F}_6\text{HSb}$	<sup>[1]</sup>
Molecular Weight	236.76 g/mol	<sup>[2]</sup>
Appearance	Colorless, viscous liquid	<sup>[2]</sup> <sup>[7]</sup>
Density	2.885 g/cm <sup>3</sup> at 25 °C	<sup>[2]</sup> <sup>[7]</sup>
Melting Point	20 °C	<sup>[2]</sup>
Boiling Point	Decomposes at 40 °C	<sup>[7]</sup>
Vapor Pressure	14 mm Hg at 18 °C	<sup>[2]</sup>
Solubility	Soluble in $\text{SO}_2$ , $\text{SO}_2\text{ClF}$	<sup>[6]</sup> <sup>[7]</sup>
Reactivity with Water	Rapid, explosive decomposition	<sup>[6]</sup>

**Table 2: Structural Parameters of the Hexafluoroantimonate ( $\text{SbF}_6^-$ ) Anion**

The  $\text{SbF}_6^-$  anion adopts a highly symmetric octahedral geometry, which contributes to its stability and non-coordinating nature.

Parameter	Value	Reference(s)
Molecular Geometry	Octahedral	[6]
Sb-F Bond Length	~1.99 pm (average)	[8]
F-Sb-F Bond Angle	90°	[8]

## Table 3: Comparative Acidity

The strength of superacids is measured using the Hammett acidity function ( $H_0$ ), where a more negative value indicates stronger acidity.

Acid	Hammett Acidity Function ( $H_0$ )	Reference(s)
Hexafluoroantimonic acid (HF:SbF <sub>5</sub> )	-28 to -31.3	[4][6]
Magic Acid (HSO <sub>3</sub> F:SbF <sub>5</sub> )	-19.2	[6]
Carborane Superacid (H(CHB <sub>11</sub> Cl <sub>11</sub> ))	-18.0	[6]
Fluorosulfuric Acid (HSO <sub>3</sub> F)	-15.1	[6]
Triflic Acid (CF <sub>3</sub> SO <sub>3</sub> H)	-14.9	[6]
100% Sulfuric Acid (H <sub>2</sub> SO <sub>4</sub> )	-12.0	[3]

## Experimental Protocols

Working with **hexafluoroantimonic acid** requires specialized equipment and stringent safety precautions due to its extreme corrosiveness and reactivity. All operations must be conducted in a well-ventilated fume hood, using equipment made from resistant materials like polytetrafluoroethylene (PTFE, Teflon).

## Synthesis of Hexafluoroantimonic Acid (1:1 Molar Ratio)

This protocol describes the laboratory-scale preparation of the  $\text{HSbF}_6$  superacid system.<sup>[2][3][5]</sup>

#### Materials:

- Anhydrous hydrogen fluoride (HF), freshly distilled.
- Antimony pentafluoride ( $\text{SbF}_5$ ), freshly distilled.
- PTFE or PFA (perfluoroalkoxy) reaction vessel and magnetic stir bar.
- Schlenk line or glovebox for maintaining an inert, anhydrous atmosphere.
- Low-temperature cooling bath (e.g., cryocooler or dry ice/acetone).

#### Procedure:

- Assemble the PTFE reaction vessel, equipped with a magnetic stir bar and a gas inlet/outlet, under an inert atmosphere (e.g., dry nitrogen or argon). Ensure all apparatus is scrupulously dried.
- Cool the reaction vessel to 0 °C using the cooling bath.
- Carefully condense a known molar amount of anhydrous hydrogen fluoride into the reaction vessel.
- While maintaining the temperature at 0 °C and stirring vigorously, slowly add an equimolar amount of antimony pentafluoride dropwise to the HF. The reaction is highly exothermic; control the addition rate to maintain the temperature.
- After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure complete reaction.
- The resulting colorless, viscous liquid is fluoroantimonic acid and should be used in situ or stored in a tightly sealed PTFE container in a cool, dry, and secure location.

## Characterization by $^{19}\text{F}$ NMR Spectroscopy

$^{19}\text{F}$  NMR is a powerful tool for characterizing the anionic species in the superacid mixture.

#### Instrumentation and Materials:

- High-field NMR spectrometer with a fluorine-capable probe.
- PTFE NMR tube liner or a sealed capillary of a suitable reference compound.
- Anhydrous deuterated solvent compatible with superacids (e.g.,  $\text{SO}_2\text{ClF}$ , if dilution is necessary).
- External reference standard (e.g.,  $\text{CFCl}_3$ ).

#### Procedure:

- Working under an inert atmosphere, carefully transfer the fluoroantimonic acid sample into a PTFE NMR tube liner.
- Insert the liner into a standard NMR tube. Alternatively, for external referencing and locking, a sealed capillary containing a lock solvent and reference can be used.
- Acquire the  $^{19}\text{F}$  NMR spectrum at a controlled temperature (e.g.,  $-20\text{ }^\circ\text{C}$  to ambient).
- Expected Spectrum: The hexafluoroantimonate ( $\text{SbF}_6^-$ ) anion typically appears as a characteristic multiplet due to coupling between  $^{19}\text{F}$  and the two quadrupolar antimony isotopes ( $^{121}\text{Sb}$ ,  $I=5/2$  and  $^{123}\text{Sb}$ ,  $I=7/2$ ). A representative signal is a sextet and an octet centered around  $\delta -119.9\text{ ppm}$  (vs.  $\text{CFCl}_3$ ).<sup>[9]</sup> The presence of other signals may indicate the formation of polyatomic anions like  $\text{Sb}_2\text{F}_{11}^-$ .

## Characterization by Raman Spectroscopy

Raman spectroscopy can provide insight into the vibrational modes of the various species in solution.

#### Instrumentation and Materials:

- Raman spectrometer with an appropriate laser excitation source.

- Quartz cuvette or sealed capillary for sample containment (note: the acid will etch quartz over time; measurements should be performed quickly).
- Low-temperature stage, if required.

Procedure:

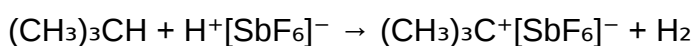
- Carefully load the sample into a suitable container.
- Place the sample in the spectrometer and acquire the spectrum.
- Expected Spectrum: The spectra of HF/SbF<sub>5</sub> mixtures are complex. However, characteristic bands for the SbF<sub>6</sub><sup>-</sup> anion are expected. For example, in salts containing the anion, strong Raman bands are observed around 280 cm<sup>-1</sup> and 647 cm<sup>-1</sup>.<sup>[10]</sup> These can be used as diagnostic peaks for the presence of the hexafluoroantimonate species.

## Key Applications and Reaction Pathways

**Hexafluoroantimonic acid's** extreme acidity allows it to catalyze reactions that are impossible with conventional acids. Its primary function is to protonate exceptionally weak bases, including saturated hydrocarbons.<sup>[4][6]</sup>

### Protonation of Alkanes

A classic application demonstrated by George A. Olah is the protonation of alkanes to generate carbocations. For example, isobutane is protonated to form the tert-butyl cation and molecular hydrogen.<sup>[4]</sup>



This ability to generate carbocations makes it a valuable tool in mechanistic studies and a catalyst for hydrocarbon isomerization, cracking, and alkylation, which are fundamental processes in the petrochemical industry.<sup>[4][11]</sup>

## Visualizations

### Diagram 1: Synthesis of Hexafluoroantimonic Acid

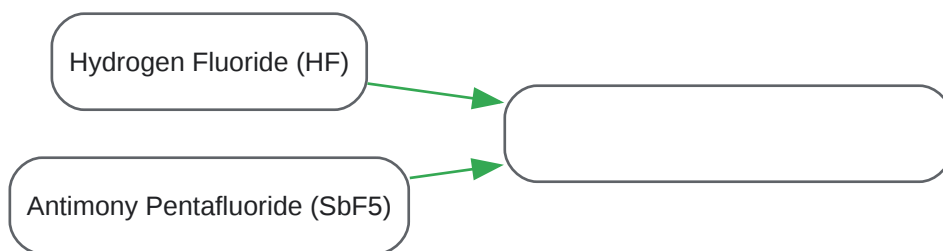


Figure 1. Synthesis Pathway

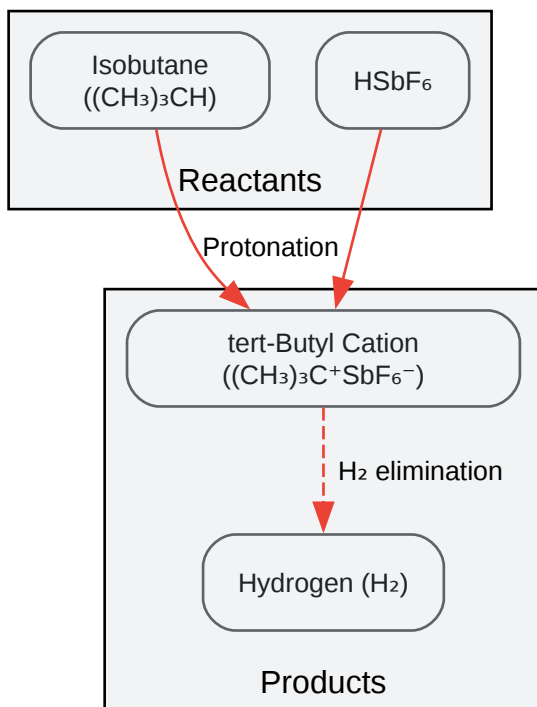


Figure 2. Catalytic Action on an Alkane

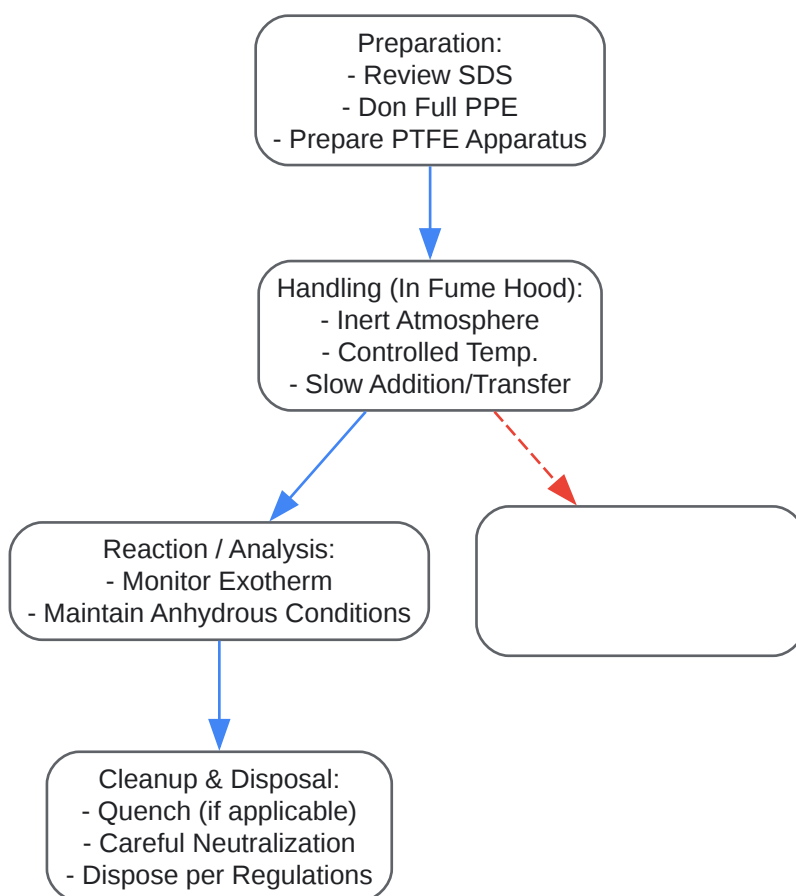


Figure 3. Laboratory Safe Handling Workflow

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